1-(Iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carbonitrile
Description
1-(Iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carbonitrile is a bicyclic organic compound characterized by a strained 2-oxabicyclo[2.1.1]hexane scaffold substituted with an iodomethyl group at position 1 and a carbonitrile group at position 2. Its molecular formula is C₆H₉INO (molecular weight: 224.04 g/mol), with a CAS number of 1935986-52-9 . This compound is typically stored at -70°C under dry conditions due to its sensitivity .
Structurally, the bicyclo[2.1.1]hexane system introduces significant ring strain compared to larger bicyclic systems (e.g., [2.2.1] or [2.2.2]), which may enhance reactivity in ring-opening or functionalization reactions.
Properties
IUPAC Name |
1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8INO/c8-3-7-1-6(2-7,4-9)5-10-7/h1-3,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLOLKUSPFQNSJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(OC2)CI)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8INO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(Iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carbonitrile typically involves photochemical reactions. One common method is the [2+2] cycloaddition of alkenes with dioxenones, followed by functional group transformations . This approach allows for the efficient construction of the bicyclo[2.1.1]hexane core. Industrial production methods may involve scaling up these photochemical reactions using specialized equipment to ensure consistent yields and purity .
Chemical Reactions Analysis
1-(Iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles under appropriate conditions, leading to a variety of derivatives.
Oxidation and Reduction: The compound can undergo oxidation to introduce additional functional groups or reduction to modify the existing ones.
Cycloaddition Reactions: The strained ring system makes it a suitable candidate for cycloaddition reactions, which can be used to construct more complex molecular architectures.
Common reagents used in these reactions include samarium diiodide (SmI2) for reductions and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(Iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carbonitrile has several applications in scientific research:
Medicinal Chemistry: It serves as a bioisostere for ortho- and meta-substituted benzenes, making it valuable in drug design and development.
Materials Science: The compound’s unique structure can be utilized in the synthesis of novel materials with specific properties.
Chemical Biology: It can be used as a building block for the synthesis of complex molecules that interact with biological targets.
Mechanism of Action
The mechanism of action of 1-(Iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carbonitrile involves its ability to participate in various chemical reactions due to its strained ring system and reactive functional groups. The molecular targets and pathways depend on the specific application, such as binding to biological targets in medicinal chemistry or forming specific interactions in materials science .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs and their distinguishing features:
Structural and Reactivity Comparisons
- Iodine vs. Hydroxymethyl/Amino Groups: The iodomethyl group in the target compound enables participation in Ullmann or Suzuki couplings, whereas analogs with hydroxymethyl or amino groups (e.g., ) are more suited for nucleophilic substitutions or hydrogen bonding. For instance, 4-amino-2-oxabicyclo[2.1.1]hexane-1-carbonitrile may serve as a building block for amide bond formation .
Carbonitrile vs. Carboxylate Esters :
The carbonitrile group’s electron-withdrawing nature contrasts with the electron-donating ethyl carboxylate in CID 137964744 , which could be hydrolyzed to carboxylic acids for further derivatization.
Physicochemical Properties
- Lipophilicity: The iodomethyl group increases lipophilicity (e.g., XLogP3 = 3.2 for a related compound ), enhancing membrane permeability in biological systems. In contrast, hydroxymethyl or amino substituents reduce logP values, improving aqueous solubility .
Thermal Stability : Bicyclo[2.1.1] systems are less thermally stable than larger bicyclic frameworks due to strain, necessitating low-temperature storage for the target compound .
Biological Activity
1-(Iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carbonitrile is a bicyclic compound characterized by its unique structural features, including an iodomethyl group and a carbonitrile moiety. This compound is attracting attention in medicinal chemistry due to its potential biological activities and applications in drug design.
- Molecular Formula : CHINO
- Molecular Weight : 224.04 g/mol
- Density : 1.979 g/cm³ (predicted)
- Boiling Point : 222 °C (predicted)
This compound operates through various biochemical pathways, primarily by interacting with biological targets via substitution and cycloaddition reactions. The presence of the iodomethyl group allows for nucleophilic substitution, which can lead to the formation of diverse derivatives with potentially enhanced biological activity.
Anticancer Properties
Recent studies indicate that bicyclic compounds like 1-(Iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carbonitrile may serve as bioisosteres for traditional aromatic compounds in drug development. The incorporation of such bicyclic structures can enhance the pharmacological profiles of anticancer agents by improving their selectivity and potency against cancer cells.
Neuroprotective Effects
Research has shown that derivatives of bicyclo[2.1.1]hexanes exhibit neuroprotective properties, potentially offering therapeutic avenues for neurodegenerative diseases. The ability to modify the structure through various synthetic pathways enhances the exploration of neuroprotective agents.
Synthesis and Validation
A study published in Angewandte Chemie highlights the synthesis of 2-oxabicyclo[2.1.1]hexanes, which includes derivatives like 1-(Iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carbonitrile. These compounds were validated as bioisosteres for ortho- and meta-substituted benzenes, demonstrating their utility in medicinal chemistry .
Application in Drug Design
In another investigation, researchers explored the use of bicyclic structures as building blocks for drug synthesis, focusing on their incorporation into various pharmacologically active compounds. The study emphasized how modifications to the bicyclic core could lead to improved drug-like properties .
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| 1-(Iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carbonitrile | CHINO | Potential anticancer and neuroprotective properties |
| Bicyclo[2.2.1]heptane derivatives | CH | Known for analgesic effects |
| Bicyclo[3.3.0]octane derivatives | CH | Exhibits anti-inflammatory properties |
Future Directions
The ongoing research into the biological activity of 1-(Iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carbonitrile suggests a promising future for its application in drug development, particularly in creating novel therapeutic agents targeting cancer and neurodegenerative diseases.
Q & A
Q. What are the optimal synthetic routes for 1-(Iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carbonitrile, and how can reaction conditions be systematically optimized?
Methodological Answer: The synthesis of bicyclic compounds like this iodomethyl derivative typically involves cyclopropanation or ring-closing strategies. Key steps include:
- Precursor selection : Start with bicyclo[2.1.1]hexane scaffolds functionalized with nitrile and hydroxyl groups. For example, ethyl 2-oxabicyclo[2.1.1]hexane carboxylates (e.g., ) can serve as intermediates.
- Iodination : Introduce the iodomethyl group via nucleophilic substitution (e.g., using KI under acidic conditions) or radical-mediated iodination.
- Purification : Use column chromatography with gradients of ethyl acetate/hexane to isolate the product, followed by recrystallization for higher purity.
- Optimization : Vary temperature (e.g., 0–60°C), solvent polarity (e.g., DMF vs. THF), and catalyst loading (e.g., phase-transfer catalysts) to improve yield. Monitor reaction progress via TLC or GC-MS .
Q. How should researchers characterize the stereochemical and electronic properties of this compound?
Methodological Answer:
- NMR spectroscopy : Use H and C NMR to confirm regiochemistry and iodomethyl substitution. Coupling constants in the bicyclic core (e.g., ) can indicate ring strain.
- X-ray crystallography : Resolve the 3D structure to verify bicyclo[2.1.1]hexane geometry and iodine positioning. Compare with analogous oxabicyclo compounds ().
- Computational analysis : Perform DFT calculations (e.g., Gaussian 16) to map electrostatic potential surfaces, highlighting electron-deficient regions near the nitrile and iodine groups .
Advanced Research Questions
Q. How does the iodomethyl group influence the compound’s reactivity in cross-coupling or ring-opening reactions?
Methodological Answer: The iodine atom acts as a superior leaving group compared to bromine or chlorine, enabling:
- Suzuki-Miyaura coupling : React with arylboronic acids under Pd catalysis (e.g., Pd(PPh), NaCO, in dioxane/water). Monitor for regioselectivity at the bicyclic core.
- Ring-opening studies : Treat with nucleophiles (e.g., amines, thiols) to probe strain release. For example, reaction with piperidine may yield 4-cyano-2-oxabicyclo[2.1.1]hexane derivatives.
- Mechanistic insights : Use I NMR to track iodine displacement kinetics. Compare activation energies with DFT-derived transition states .
Q. What strategies resolve contradictions in reported biological activity data for bicyclo[2.1.1]hexane derivatives?
Methodological Answer:
- Assay standardization : Replicate studies under controlled conditions (e.g., pH 7.4 buffer, 37°C) to minimize variability. Use PubChem bioassay data () as a benchmark.
- Structure-activity relationships (SAR) : Synthesize analogs (e.g., replacing iodine with azide or fluorine) to isolate electronic vs. steric effects.
- Data reconciliation : Apply multivariate analysis (e.g., PCA) to identify outliers in cytotoxicity or enzyme inhibition datasets. Cross-validate with molecular docking (e.g., AutoDock Vina) .
Q. How can computational modeling predict the compound’s behavior in complex biological systems?
Methodological Answer:
- Molecular dynamics (MD) simulations : Simulate interactions with lipid bilayers or protein targets (e.g., cytochrome P450) using AMBER or GROMACS. Focus on iodine’s hydrophobic interactions.
- ADMET profiling : Use SwissADME or ADMETLab to estimate solubility, metabolic stability, and blood-brain barrier penetration. Compare predictions with experimental logP values (e.g., via HPLC).
- Covalent docking : Model iodine’s potential as a halogen bond donor in enzyme active sites (e.g., kinases). Validate with crystallographic data from related iodinated scaffolds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
